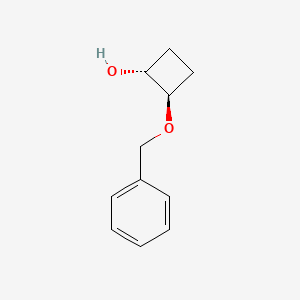

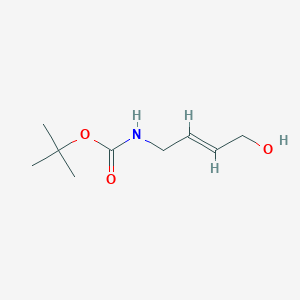

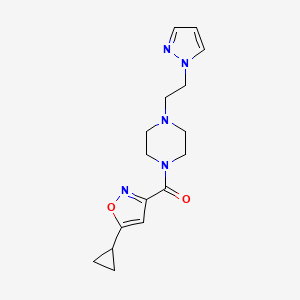

![molecular formula C14H11ClN2 B2618953 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 2137845-36-2](/img/structure/B2618953.png)

3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 2137845-36-2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The Inchi Code for this compound is 1S/C14H11ClN2/c15-12-6-7-16-14-13 (12)11 (9-17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2, (H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 242.71 .Mechanism of Action

Target of Action

The primary targets of 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

this compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound has been found to have a range of activity against different targets, making it a versatile tool for scientific research. However, one limitation is that the synthesis of this compound can be challenging and time-consuming, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound may have potential as a tool for investigating the mechanisms underlying various physiological processes. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified through a series of chromatography steps.

Scientific Research Applications

3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have activity against a range of targets, including kinases and G protein-coupled receptors, which are involved in many disease processes.

Safety and Hazards

The safety information for 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Cellular Effects

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines

Molecular Mechanism

It’s possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-12-6-7-16-14-13(12)11(9-17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZADIJRDMGTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC3=NC=CC(=C23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2137845-36-2 |

Source

|

| Record name | 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

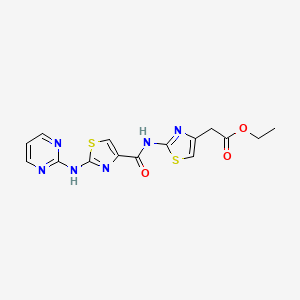

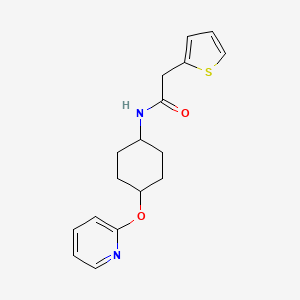

![2-furyl-N-[(1-{[4-(methylethyl)phenyl]methyl}benzimidazol-2-yl)methyl]carboxam ide](/img/structure/B2618876.png)

![4-[(Phenylsulfonyl)methyl]benzoic acid](/img/structure/B2618879.png)

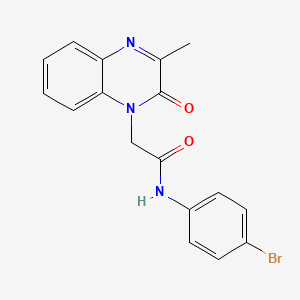

![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2618885.png)

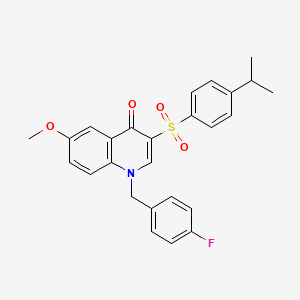

![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)